molecular formula C20H13BrN4O B1203513 Bromodeoxytopsentin

Bromodeoxytopsentin

Cat. No. B1203513
M. Wt: 405.2 g/mol
InChI Key: RMAWSNVDVKZXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromodeoxytopsentin is an aromatic ketone that is imidazole which is substituted by a 1H-indole-3-carbonyl group and a 6-bromo-1H-indol-3-yl group at positions 2 and 4, respectively. Isolated from the Mediterranean shallow-water sponge, Topsentia genetrix. It is a potent inhibitor of MRSA pyruvate kinase and exhibits antibacterial properties. It has a role as an antibacterial agent, a marine metabolite and an EC 2.7.1.40 (pyruvate kinase) inhibitor. It is a member of imidazoles, a bromoindole, an aromatic ketone and an indole alkaloid.

Scientific Research Applications

Bromodeoxytopsentin in Neurological Conditions

Bromodeoxytopsentin, a sympatholytic dopamine D2 receptor agonist, has been used in various neurological conditions. It is clinically prescribed for Parkinson's disease, hyperprolactinemia, acromegaly, and prolactinomas. Long-term treatment with this drug has shown minimal or no harmful effects on renal, hepatic, cardiac, or hematologic functions, highlighting its safety profile (Naz et al., 2022).

Psychiatric Applications

Studies have explored the potential of Bromodeoxytopsentin in treating a broad spectrum of psychiatric illnesses. Preliminary data suggest it may be promising in treating conditions like neuroleptic malignant syndrome, cocaine withdrawal, and depression. However, more extensive clinical trials are needed to clearly define its role in psychiatry (Sitland-Marken et al., 1990).

Glycemic Management in Type 2 Diabetes Mellitus

Bromodeoxytopsentin has shown efficacy as an adjunctive agent in managing type 2 diabetes mellitus. It appears to reset the circadian rhythm in patients, aiding in glucose-lowering effects. However, caution is advised in the elderly population or those at risk for drug-drug interactions (Kerr et al., 2010).

Somatic Stem Cells in Leiomyoma Formation

Bromodeoxytopsentin has been used in studies exploring the implication of somatic stem cells (SSCs) in human myometrium and leiomyomas. These studies provide insights into the origin of benign tumors and help develop new nonsurgical approaches for their management (Mas et al., 2014).

Cardiovascular Applications

Bromodeoxytopsentin, in its quick-release form, has been studied for its potential in improving glycemic control, cardiovascular disease risk factors, and reducing sympathetic tone in type 2 diabetes mellitus. It represents a well-tolerated, efficacious, and logical treatment option for this condition (Schwartz & Zangeneh, 2016).

properties

Product Name

Bromodeoxytopsentin

Molecular Formula

C20H13BrN4O

Molecular Weight

405.2 g/mol

IUPAC Name

[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H13BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-10,22-23H,(H,24,25)

InChI Key

RMAWSNVDVKZXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

synonyms

bromodeoxytopsentin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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